N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (hereafter referred to as Compound A) is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include:
- A cyclohexyl carboxamide substituent at position 8, which may enhance metabolic stability and modulate solubility.
- A propyl chain at position 4, influencing steric bulk and hydrophobic interactions.
- A 5-oxo moiety, introducing hydrogen-bonding capacity.
Triazoloquinazolines are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes like kinases or phosphodiesterases. Compound A’s fluorine atom and thioether linkage suggest tailored electronic and steric properties compared to non-halogenated or oxygen-linked analogs .
Properties
IUPAC Name |
N-cyclohexyl-1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2S/c1-2-14-31-24(34)20-13-12-17(23(33)28-19-9-4-3-5-10-19)15-22(20)32-25(31)29-30-26(32)35-16-18-8-6-7-11-21(18)27/h6-8,11-13,15,19H,2-5,9-10,14,16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYKPVJWBUGKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their potential antiviral and antimicrobial activities . These compounds are known to interact with DNA, which could be a potential target of action .
Moreover, compounds containing the triazole moiety, like voriconazole and posaconazole, are known to have significant antifungal activities . This suggests that the triazole group in the “N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” compound might contribute to its biological activity.
Biological Activity
N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the triazole framework and subsequent functionalization. The general synthetic route can be summarized as follows:
- Formation of Triazole Ring : The initial step involves the cyclization of appropriate precursors to form the triazole core.
- Thioether Formation : The introduction of the (2-fluorobenzyl)thio group is achieved through nucleophilic substitution reactions.
- Carboxamide Formation : The final step involves the acylation of the amine with an appropriate carboxylic acid derivative.
Antiproliferative Activity
Research has demonstrated that compounds within the triazoloquinazoline class exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl have shown potent effects against breast and colon cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-cyclohexyl... | MCF-7 (Breast Cancer) | 10 |
| N-cyclohexyl... | HCT116 (Colon Cancer) | 15 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Cycle Progression : Studies indicate that triazoloquinazolines can induce cell cycle arrest in the G1 phase.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways, leading to increased cell death in cancerous cells.
Selectivity and Toxicity
While exhibiting potent antiproliferative effects, it is crucial to evaluate the selectivity of N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl towards cancer cells versus normal cells. Preliminary studies indicate a favorable selectivity index, with lower toxicity observed in non-cancerous cell lines.
Case Studies
Several studies have reported on the biological activity of related compounds:
- Study on Triazoloquinazolines : A study published in Journal of Medicinal Chemistry highlighted a series of triazoloquinazoline derivatives showing enhanced activity against various cancer cell lines compared to standard chemotherapeutics.
- Mechanistic Insights : Another research article focused on elucidating the mechanisms behind the apoptosis induced by these compounds, suggesting involvement of caspase activation and mitochondrial pathway modulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A’s activity and physicochemical properties can be contextualized against structurally related triazoloquinazolines. Below is a theoretical comparison based on substituent modifications and molecular descriptors (Table 1):
Table 1: Comparison of Compound A with Structural Analogues
| Compound | Core Structure | R1 (Position 1) | R2 (Position 8) | R3 (Position 4) | Key Properties |
|---|---|---|---|---|---|
| A | Triazoloquinazoline | 2-fluorobenzylthio | Cyclohexyl carboxamide | Propyl | High lipophilicity (logP ~4.2*), moderate solubility, potential kinase inhibition |
| B | Triazoloquinazoline | Benzylthio | Phenyl carboxamide | Methyl | Lower logP (~3.5*), reduced metabolic stability due to methyl group |
| C | Triazoloquinazoline | 2-chlorobenzyloxy | Ethyl carboxamide | Ethyl | Enhanced halogen bonding (Cl vs. F), higher solubility in polar solvents |
| D | Triazoloquinazoline | Non-substituted thio | Cyclohexyl carboxamide | Propyl | Reduced electronic effects, lower binding affinity in enzymatic assays |
*Predicted values based on QSPR models .
Key Observations:
Halogen Substituents: The 2-fluorobenzyl group in Compound A likely enhances target binding via halogen bonding and electron-withdrawing effects compared to non-fluorinated analogs (e.g., Compound D) . Chlorinated derivatives (e.g., Compound C) may exhibit stronger halogen interactions but poorer bioavailability due to increased molecular weight.
Thioether vs. Ether Linkages : The thioether in Compound A improves resistance to oxidative metabolism compared to oxygen-linked analogs (e.g., Compound C), though it may reduce solubility .
Electronic and Topological Descriptors
Quantum mechanical and topological analyses reveal:
- Electron-Deficient Core : The triazoloquinazoline core’s electron-deficient nature facilitates π-π stacking with aromatic residues in target proteins. Fluorine substitution further polarizes the benzyl ring, enhancing dipole interactions .
- Hydrogen-Bonding Capacity : The 5-oxo group and carboxamide moiety provide hydrogen-bonding sites, critical for target engagement. Analogues lacking these groups (e.g., simplified triazoles) show diminished activity .
Clustering and Bioactivity Predictions
Using Butina clustering (Tanimoto similarity >70%), Compound A groups with kinase inhibitors and PDE (phosphodiesterase) modulators. Notable cluster members include:
- Lavendustin A: A tyrosine kinase inhibitor with a benzylthio substituent. Compound A’s fluorine may improve selectivity over lavendustin’s non-halogenated structure .
- Cilostazol : A PDE3 inhibitor. While structurally distinct, shared hydrogen-bonding motifs suggest overlapping pharmacophoric features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
